Orbencarb

Descripción

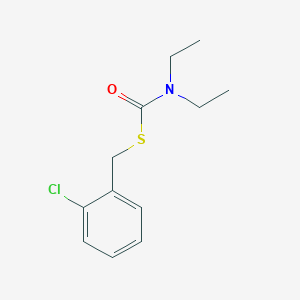

Structure

3D Structure

Propiedades

IUPAC Name |

S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLFASISUZUJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058061 | |

| Record name | Orbencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34622-58-7 | |

| Record name | Orbencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34622-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbencarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034622587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orbencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORBENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZ38X9JHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orbencarb's Core Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbencarb, a selective pre-emergence thiocarbamate herbicide, effectively controls annual grasses and some broadleaf weeds. Its herbicidal activity is contingent upon its metabolic activation within the plant into more potent derivatives. This guide delineates the core mechanism of action of orbencarb, focusing on its biochemical interactions, metabolic pathways, and the consequent physiological effects on susceptible plants. Detailed experimental protocols for key assays and available quantitative data on its inhibitory effects are presented to facilitate further research and development. The primary mode of action of orbencarb is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development and survival.

Introduction to Orbencarb

Orbencarb (S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate) is a member of the thiocarbamate class of herbicides.[1] It is primarily used for pre-emergence weed control in various crops. Like other thiocarbamates, orbencarb's herbicidal efficacy relies on its absorption by the roots and shoots of emerging seedlings, where it disrupts essential biochemical processes.[2]

The Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The central mechanism of orbencarb's herbicidal activity is the disruption of very-long-chain fatty acid (VLCFA) synthesis. VLCFAs are fatty acids with chain lengths of 20 carbons or more, which are vital for several physiological and structural functions in plants, including:

-

Cuticle Formation: VLCFAs are precursors for the synthesis of cuticular waxes, which form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses.

-

Membrane Integrity: VLCFAs are components of sphingolipids and other complex lipids that are essential for the proper function and integrity of cellular membranes.[3]

-

Suberin Production: Suberin, a complex polymer containing VLCFAs, is a key component of the Casparian strip in roots, regulating water and nutrient uptake.

By inhibiting VLCFA synthesis, orbencarb compromises these critical functions, leading to growth arrest and ultimately, the death of susceptible weed seedlings.

Metabolic Activation: A Pro-Herbicide Strategy

Orbencarb itself is a pro-herbicide, meaning it has relatively low intrinsic herbicidal activity.[4] Its phytotoxicity is significantly enhanced through metabolic activation within the plant. This process involves the oxidation of the sulfur atom to form orbencarb sulfoxide (B87167), the primary active metabolite. This bioactivation is a crucial step in its mechanism of action.

Biochemical Pathway of Orbencarb Action

The following pathway illustrates the conversion of orbencarb to its active form and its subsequent impact on plant biochemistry:

Quantitative Data

| Herbicide | Target Process | Plant Species | Effective Concentration | Reference |

| Pebulate | VLCFA Synthesis | Barley (Hordeum vulgare), Wild Oats (Avena ludoviciana) | ≥ 25 µM (Significant Inhibition) | [4] |

This data suggests that orbencarb likely inhibits VLCFA synthesis in a similar micromolar concentration range. Further research is required to determine the precise IC50 values for orbencarb and its sulfoxide metabolite against specific plant VLCFA elongases.

Experimental Protocols

Analysis of Orbencarb and its Metabolites in Plant Tissues

This protocol is adapted from established methods for the analysis of thiocarbamate herbicides and their metabolites.

Objective: To extract and quantify orbencarb and its primary metabolite, orbencarb sulfoxide, from plant tissues.

Materials:

-

Plant tissue (e.g., shoots, roots)

-

n-hexane

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Gas chromatograph with a flame photometric detector (GC-FPD) or a mass spectrometer (GC-MS)

-

Analytical standards for orbencarb and orbencarb sulfoxide

Procedure:

-

Extraction:

-

Homogenize 20 g of fresh plant tissue with 100 mL of acetone in a blender.

-

Filter the homogenate through a Büchner funnel.

-

Re-extract the plant residue with 50 mL of acetone and combine the filtrates.

-

Concentrate the acetone extract to approximately 30 mL using a rotary evaporator at 40°C.

-

-

Liquid-Liquid Partitioning:

-

Transfer the concentrated extract to a separatory funnel containing 100 mL of 10% aqueous NaCl solution.

-

Extract the aqueous phase three times with 50 mL portions of dichloromethane.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

-

Cleanup (Silica Gel Chromatography):

-

Concentrate the dried dichloromethane extract to a small volume and apply it to a silica gel column.

-

Elute the column with a step-wise gradient of n-hexane and ethyl acetate (B1210297) to separate orbencarb and its more polar metabolites.

-

Collect fractions and concentrate them for analysis.

-

-

Analysis:

-

Analyze the concentrated fractions by GC-FPD or GC-MS.

-

Quantify orbencarb and orbencarb sulfoxide by comparing peak areas to those of the analytical standards.

-

In Vivo Assay for VLCFA Synthesis Inhibition

This protocol provides a framework for assessing the impact of orbencarb on VLCFA synthesis in whole plants or plant tissues.

Objective: To measure the inhibition of VLCFA synthesis by orbencarb in a target plant species.

Materials:

-

Seeds of a susceptible plant species (e.g., Avena fatua - wild oat)

-

Orbencarb stock solution in acetone

-

[1-¹⁴C]Acetate or [1-¹⁴C]malonyl-CoA (radiolabeled precursors)

-

Liquid scintillation counter and scintillation cocktail

-

Thin-layer chromatography (TLC) plates

-

Solvents for lipid extraction and TLC development

Procedure:

-

Plant Treatment:

-

Germinate and grow seedlings in a hydroponic or sand culture system.

-

Treat the seedlings with a range of orbencarb concentrations (e.g., 0, 1, 10, 25, 50, 100 µM) for a specified period (e.g., 24-48 hours).

-

-

Radiolabeling:

-

Excise plant shoots or roots and incubate them in a buffer solution containing the radiolabeled precursor ([1-¹⁴C]acetate or [1-¹⁴C]malonyl-CoA) for a defined period (e.g., 2-4 hours).

-

-

Lipid Extraction:

-

Harvest the radiolabeled tissue and immediately extract the total lipids using a modified Bligh and Dyer method (chloroform:methanol:water).

-

-

Analysis of Fatty Acids:

-

Saponify the total lipid extract to release the fatty acids.

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

-

Separate the FAMEs by chain length using argentation thin-layer chromatography (Ag-TLC) or gas chromatography (GC).

-

Quantify the radioactivity in the different fatty acid fractions using a liquid scintillation counter or by radio-GC.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of VLCFA synthesis at each orbencarb concentration compared to the untreated control.

-

Determine the IC50 value for VLCFA synthesis inhibition.

-

Visualizing Workflows and Relationships

Experimental Workflow for VLCFA Inhibition Assay

Logical Relationship of Orbencarb's Action

Conclusion

Orbencarb's efficacy as a pre-emergence herbicide is rooted in its ability to be metabolically activated within susceptible plants into a potent inhibitor of very-long-chain fatty acid synthesis. This disruption of a fundamental biochemical pathway leads to critical failures in the development of protective cuticles and functional membranes, ultimately resulting in seedling death. The information and protocols provided in this guide offer a comprehensive foundation for researchers and scientists to further investigate the nuanced aspects of orbencarb's mechanism of action and to develop novel strategies in weed management. Further research to elucidate the specific inhibitory kinetics of orbencarb and its metabolites on individual VLCFA elongase enzymes will provide a more complete understanding of its herbicidal activity.

References

- 1. Orbencarb | C12H16ClNOS | CID 36867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]

- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

Orbencarb's effect on adenosine triphosphate (ATP) synthesis

An In-Depth Technical Guide on the Effects of Orbencarb on Adenosine (B11128) Triphosphate (ATP) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data on the direct effects of Orbencarb on adenosine triphosphate (ATP) synthesis is limited. This guide synthesizes information on the broader class of thiocarbamate herbicides and outlines the established experimental protocols used to investigate mitochondrial toxicity and ATP synthesis inhibition. The proposed mechanisms and representative data are based on the known effects of analogous compounds.

Introduction

Orbencarb is a selective thiocarbamate herbicide used for pre-emergence control of grassy and broadleaf weeds. The herbicidal activity of the thiocarbamate class is understood to involve the disruption of several key physiological processes in target plants, including lipid synthesis.[1] Emerging evidence suggests that a primary target for some thiocarbamates is mitochondrial function, leading to the inhibition of adenosine triphosphate (ATP) synthesis.[2] A disruption in ATP production, the universal energy currency of the cell, leads to a cascade of metabolic failures and eventual cell death.

This technical guide provides an in-depth overview of the proposed mechanism by which Orbencarb may affect ATP synthesis, detailed experimental protocols to investigate these effects, and a framework for data presentation and visualization.

Proposed Mechanism of Action: Interference with Oxidative Phosphorylation

The primary pathway for ATP production in aerobic organisms is oxidative phosphorylation (OXPHOS), which occurs within the mitochondria.[3] This process involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane, known as the electron transport chain (ETC). This electron flow creates a proton gradient that drives ATP synthase (Complex V) to produce ATP.[4]

Thiocarbamate herbicides like Orbencarb are hypothesized to inhibit ATP synthesis primarily through:

-

Inhibition of the Electron Transport Chain (ETC): Evidence for other carbamates suggests that they can inhibit the activity of ETC complexes, particularly Complex I (NADH:ubiquinone oxidoreductase).[5] Inhibition of Complex I disrupts the electron flow, reduces the proton gradient, and consequently decreases ATP synthesis.

-

Induction of Oxidative Stress: The disruption of the ETC can lead to the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][6] This increase in ROS can cause oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA, further impairing mitochondrial function.[6]

Caption: Proposed mechanism of Orbencarb-induced inhibition of ATP synthesis.

Experimental Protocols for Assessing Effects on ATP Synthesis

To rigorously evaluate the impact of Orbencarb on mitochondrial function and ATP synthesis, a multi-faceted approach is recommended. The following protocols describe key assays for measuring cellular respiration, ATP levels, and the activity of specific mitochondrial complexes.

Protocol 1: Measurement of Mitochondrial Respiration via Extracellular Flux Analysis

The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[7][8][9] The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to reveal a cell's metabolic phenotype.

Objective: To determine the effect of Orbencarb on key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration.

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2, L6, or relevant plant protoplasts) in a Seahorse XF cell culture microplate and allow them to adhere overnight.[10]

-

Orbencarb Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and treat the cells with various concentrations of Orbencarb for a predetermined duration (e.g., 1 to 24 hours).[11]

-

Assay Setup:

-

Hydrate a Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C.[12]

-

Load the injection ports of the sensor cartridge with the following mitochondrial inhibitors:

-

Port A: Oligomycin (B223565) (ATP synthase inhibitor)

-

Port B: Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) (an uncoupling agent)

-

Port C: Rotenone & Antimycin A (Complex I and III inhibitors)[12]

-

-

-

Seahorse XF Analysis:

-

Calibrate the instrument with the sensor cartridge.

-

Replace the calibration plate with the cell culture plate containing the Orbencarb-treated cells.

-

Initiate the assay protocol, which will measure OCR at baseline and after each inhibitor injection.[13]

-

-

Data Analysis: The Seahorse software calculates key mitochondrial parameters. The primary readouts are:

-

Basal Respiration: The baseline oxygen consumption of the cells.

-

ATP-Linked Respiration: The decrease in OCR after oligomycin injection, representing the portion of respiration dedicated to ATP synthesis.

-

Maximal Respiration: The peak OCR after FCCP injection, indicating the maximum respiratory capacity.

-

Proton Leak: The OCR that persists after oligomycin injection, not coupled to ATP synthesis.

-

Non-Mitochondrial Respiration: The OCR remaining after the addition of Rotenone/Antimycin A.

-

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Protocol 2: Bioluminescent Assay for Cellular ATP Quantification

This protocol provides a direct measurement of total cellular ATP levels, which are expected to decrease if Orbencarb inhibits mitochondrial respiration.

Objective: To quantify the total ATP concentration in cells following exposure to Orbencarb.

Methodology:

-

Cell Culture and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence readings. Treat cells with a dose-response range of Orbencarb for the desired time period.[14]

-

Assay Procedure (using a commercial kit like Promega's Mitochondrial ToxGlo™):

-

Equilibrate the plate and reagents to room temperature.

-

Add the ATP detection reagent (containing luciferase and luciferin) to each well.[15]

-

Incubate for 10-15 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

-

-

Measurement: Read the luminescence on a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

-

Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated control cells. A standard curve using known ATP concentrations should be run in parallel to convert relative light units (RLU) to absolute ATP concentrations.

Protocol 3: Spectrophotometric Assay for Mitochondrial Complex I Activity

This assay measures the enzymatic activity of a specific component of the ETC, Complex I, which is a likely target for thiocarbamate herbicides.

Objective: To determine if Orbencarb directly inhibits the enzymatic activity of mitochondrial Complex I.

Methodology:

-

Mitochondrial Isolation:

-

Harvest cells or plant tissue and homogenize in an ice-cold isolation buffer.[16][17]

-

Perform differential centrifugation to separate the mitochondrial fraction from other cellular components. A low-speed spin pellets nuclei and debris, followed by a high-speed spin to pellet the mitochondria.[5][18]

-

Determine the protein concentration of the isolated mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).

-

-

Complex I Activity Assay (Colorimetric):

-

This assay typically follows the oxidation of NADH to NAD+, which can be measured as a decrease in absorbance at 340 nm, or is coupled to the reduction of a colorimetric probe.[2][19]

-

In a 96-well plate, add the isolated mitochondria to an assay buffer containing NADH.

-

Add various concentrations of Orbencarb to the wells. Include a control with Rotenone, a known Complex I inhibitor, to determine the specific activity.[20][21]

-

-

Measurement: Measure the change in absorbance over time using a spectrophotometric plate reader.

-

Data Analysis: Calculate the rate of NADH oxidation (the slope of the absorbance vs. time curve). The specific Complex I activity is the difference between the total rate and the rate in the presence of Rotenone. Compare the activity in Orbencarb-treated samples to the vehicle control.

Caption: Workflow for isolating mitochondria and measuring Complex I activity.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Representative Data from Seahorse XF Mito Stress Test after Treatment with a Thiolcarbamate Herbicide

| Parameter | Control (Vehicle) | Thiolcarbamate (10 µM) | Thiolcarbamate (50 µM) | % Change (50 µM) |

| Basal Respiration (OCR, pmol/min) | 150.5 ± 8.2 | 125.1 ± 6.5 | 80.3 ± 5.1 | ↓ 46.6% |

| ATP-Linked Respiration (OCR, pmol/min) | 110.2 ± 6.1 | 85.4 ± 5.3 | 42.1 ± 3.9 | ↓ 61.8% |

| Maximal Respiration (OCR, pmol/min) | 320.8 ± 15.6 | 210.7 ± 11.2 | 115.9 ± 9.8 | ↓ 63.9% |

| Proton Leak (OCR, pmol/min) | 40.3 ± 2.1 | 39.7 ± 2.0 | 38.2 ± 1.8 | ↓ 5.2% |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Representative Data from Cellular ATP and Mitochondrial Complex I Assays

| Assay | Control (Vehicle) | Thiolcarbamate (10 µM) | Thiolcarbamate (50 µM) | IC₅₀ (µM) |

| Cellular ATP Level (% of Control) | 100% | 82.3% ± 4.5% | 45.1% ± 3.7% | 48.2 |

| Complex I Specific Activity (nmol/min/mg protein) | 85.6 ± 5.9 | 60.1 ± 4.2 | 25.3 ± 2.8 | 35.5 |

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion

While direct evidence for Orbencarb's effect on ATP synthesis requires further specific investigation, the established toxicological profile of thiocarbamate herbicides strongly suggests that mitochondrial dysfunction is a primary mechanism of action. The experimental protocols detailed in this guide—extracellular flux analysis, direct ATP quantification, and specific ETC complex activity assays—provide a robust framework for elucidating the precise bioenergetic impact of Orbencarb. The data generated from these studies will be critical for a comprehensive risk assessment and for understanding the molecular basis of its herbicidal activity and potential off-target effects. Such research is essential for the development of safer agricultural chemicals and for professionals in drug development exploring mitochondrial function as a therapeutic target.

References

- 1. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. m.youtube.com [m.youtube.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. benchchem.com [benchchem.com]

- 10. tabaslab.com [tabaslab.com]

- 11. agilent.com [agilent.com]

- 12. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Atrazine exposure causes mitochondrial toxicity in liver and muscle cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chronic Exposure to a Glyphosate-Containing Pesticide Leads to Mitochondrial Dysfunction and Increased Reactive Oxygen Species Production in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agrisera.com [agrisera.com]

- 17. Isolation of Mitochondria from Plant Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Spectrophotometric assay for complex I of the respiratory chain in tissue samples and cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. assaygenie.com [assaygenie.com]

Orbencarb's Environmental Journey: A Technical Guide to its Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbencarb, a pre-emergence thiocarbamate herbicide, is utilized for the control of annual grasses and broad-leaved weeds in various agricultural settings.[1] Its chemical structure, S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate, dictates its environmental behavior and subsequent degradation pathways.[2] Understanding the transformation of Orbencarb in soil and aquatic environments is critical for assessing its environmental persistence, potential for contamination, and overall ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of Orbencarb's degradation pathways, supported by available data and methodologies for its study.

Degradation of Orbencarb in Soil

The dissipation of Orbencarb in the soil environment is a multifaceted process influenced by both biotic and abiotic factors. Microbial activity is considered a primary driver of its degradation.

Aerobic Soil Metabolism

Under aerobic conditions, soil microorganisms are expected to play a significant role in the breakdown of Orbencarb. While specific pathways for Orbencarb are not extensively detailed in publicly available literature, the degradation of the closely related thiocarbamate herbicide, Thiobencarb, provides a likely model. The proposed aerobic degradation of Orbencarb likely involves several key steps, including hydroxylation, N-de-ethylation, and cleavage of the thioester bond.

A key metabolite identified in Orbencarb analysis is 2-chlorobenzoic acid.[1] This suggests a pathway involving the oxidation of the benzyl (B1604629) group. Another identified metabolite is methyl 2-chlorobenzylsulfone, indicating a pathway involving the cleavage of the carbamothioate group and subsequent oxidation of the sulfur atom.[1]

Proposed Aerobic Degradation Pathway of Orbencarb in Soil

Anaerobic Soil Metabolism

In anaerobic environments, such as flooded soils, the degradation of thiocarbamate herbicides is generally slower. For related compounds, anaerobic pathways often involve reductive dechlorination and cleavage of the molecule. It is plausible that Orbencarb degradation under anaerobic conditions would also proceed, albeit at a reduced rate compared to aerobic conditions.

Degradation of Orbencarb in Water

The fate of Orbencarb in aquatic systems is governed by both abiotic and biotic processes, including hydrolysis and photolysis.

Hydrolysis

Hydrolysis can be a significant degradation pathway for some pesticides in water. While specific hydrolysis data for Orbencarb is limited in the reviewed literature, thiocarbamates, in general, are susceptible to hydrolysis, which involves the cleavage of the ester or thioester linkage. The rate of hydrolysis is often pH-dependent.

Photolysis

Photolysis, or degradation by sunlight, can also contribute to the breakdown of pesticides in water. The efficiency of photolysis is determined by the compound's ability to absorb light at relevant wavelengths and its quantum yield (the efficiency of the light-induced chemical process). For the related compound Thiobencarb, phototransformation has been observed to yield products such as 4-chlorobenzaldehyde (B46862) and 4-chlorobenzylalcohol. It is anticipated that Orbencarb would undergo similar photolytic degradation, likely involving the cleavage of the C-S bond.

Proposed Aquatic Degradation Pathways of Orbencarb

Quantitative Data on Orbencarb Degradation

Quantitative data on the degradation rates of Orbencarb, such as its half-life (DT50) in soil and water under various environmental conditions, are not extensively available in the public domain. For comparative purposes, data for the related herbicide Thiobencarb are presented below. It is important to note that these values are for a different, albeit structurally similar, compound and should be interpreted with caution.

| Matrix | Condition | Parameter | Value (Thiobencarb) | Reference |

| Water | pH 4.0 | Half-life (DT50) | 15.13 - 16.01 days | [3] |

| Water | pH 7.0 | Half-life (DT50) | 17.92 - 18.81 days | [3] |

| Water | pH 9.2 | Half-life (DT50) | 11.32 - 12.54 days | [3] |

Experimental Protocols

Standardized methodologies are crucial for studying the environmental fate of pesticides like Orbencarb. Below are generalized protocols for key degradation studies, based on regulatory guidelines such as those from the U.S. Environmental Protection Agency (EPA).

Aerobic Soil Metabolism Study (Adapted from EPA OPPTS 835.4100)

Objective: To determine the rate and pathway of Orbencarb degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Select and characterize representative agricultural soils. Sieve the soil and adjust the moisture content to a specified level (e.g., 40-60% of maximum water-holding capacity).

-

Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) Orbencarb to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system or biometer flasks that allow for the trapping of volatile organic compounds and CO₂.[4]

-

Sampling and Analysis: At predetermined intervals, collect soil samples and analyze them for the parent compound and its metabolites.

-

Extraction: Extract the soil samples with appropriate solvents (e.g., acidic acetone).[1]

-

Quantification and Identification: Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, and identify metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]

-

Mass Balance: Determine the distribution of radioactivity, including parent compound, metabolites, non-extractable residues, and mineralized products (¹⁴CO₂), to establish a mass balance.

Experimental Workflow for Aerobic Soil Metabolism Study

Hydrolysis Study

Objective: To determine the rate of Orbencarb hydrolysis at different pH values.

Methodology:

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9).

-

Test Substance Application: Add a known concentration of Orbencarb to each buffer solution.

-

Incubation: Incubate the solutions in the dark at a constant temperature.

-

Sampling and Analysis: At regular intervals, take samples from each solution and analyze for the concentration of the parent Orbencarb using a suitable analytical method like HPLC.

-

Data Analysis: Determine the rate constants and half-lives for hydrolysis at each pH.

Photolysis Study

Objective: To determine the rate and pathway of Orbencarb degradation by light in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare an aqueous solution of Orbencarb in sterile, purified water.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run a dark control in parallel.

-

Sampling and Analysis: At various time points, collect samples from both the irradiated and dark control solutions.

-

Quantification and Identification: Analyze the samples for the parent compound and photoproducts using HPLC and LC-MS/MS.

-

Quantum Yield Calculation: If required, the quantum yield can be determined by measuring the light intensity and the rate of degradation.

Conclusion

The degradation of Orbencarb in soil and water is a complex process involving both biotic and abiotic mechanisms. While specific data for Orbencarb are not as abundant as for other herbicides, a scientifically sound understanding of its environmental fate can be inferred from the behavior of structurally similar thiocarbamates and the identified metabolites. Microbial degradation appears to be the most significant pathway for its dissipation in soil. In water, hydrolysis and photolysis are likely to contribute to its breakdown. Further research is needed to fully elucidate the specific degradation pathways and to quantify the degradation rates of Orbencarb under a wider range of environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for a comprehensive environmental risk assessment of this herbicide.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Orbencarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbencarb, a selective thiocarbamate herbicide, has been utilized in agriculture for the pre-emergence control of annual grasses and broad-leaved weeds in various crops. Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact and for the development of environmentally sound agricultural practices. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, transformation, and mobility of Orbencarb in the environment.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as soil, water, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| IUPAC Name | S-2-chlorobenzyl diethyl(thiocarbamate) | [1] |

| CAS Registry Number | 34622-58-7 | [1] |

| Molecular Formula | C₁₂H₁₆ClNOS | [1] |

| Molecular Weight | 257.8 g/mol | [2] |

| Water Solubility | 24 mg/L (at 20-27 °C) | [1][2] |

| Vapor Pressure | 12.4 mPa (at 20 °C) | [2] |

| Log P (Octanol-Water Partition Coefficient) | 4.17 | [1] |

| Melting Point | 9.0 °C | [2] |

| Boiling Point | 158 °C at 1 mmHg | [2] |

Environmental Fate and Persistence

The persistence of Orbencarb in the environment is determined by a combination of biotic and abiotic degradation processes, including microbial degradation in soil, hydrolysis, and photolysis in water and on soil surfaces.

Degradation in Soil

Microbial degradation is the primary pathway for the dissipation of Orbencarb in soil. The rate of degradation is influenced by soil type, moisture, temperature, and microbial activity.

Aerobic Soil Metabolism

Under aerobic (upland) conditions, Orbencarb is degraded by soil microorganisms. Studies have shown that the half-life (DT₅₀) of Orbencarb in soil under such conditions ranges from 18 to 26 days.[3] The degradation process involves several transformation products.

Anaerobic Soil Metabolism

Information on the anaerobic degradation of Orbencarb is less prevalent in the reviewed literature. However, it is understood that under flooded or anaerobic conditions, the degradation pathway and rate can differ significantly from aerobic conditions.

Table of Soil Degradation Data

| Condition | Soil Type | Temperature (°C) | Half-life (DT₅₀) (days) | Reference |

| Aerobic (Upland) | Not Specified | Not Specified | 18 - 26 | [3] |

Degradation in Aquatic Systems

Hydrolysis

Orbencarb is stable to hydrolysis in aqueous solutions at pH values ranging from 5 to 9 over a period of 60 days at 20°C.[2] This indicates that chemical hydrolysis is not a significant degradation pathway for Orbencarb under typical environmental conditions.

Aqueous Photolysis

Photolysis, or degradation by sunlight, is a significant route of dissipation for Orbencarb in aquatic environments. The photolytic half-life of Orbencarb in water has been reported to be 1.5 days.[1]

Table of Aquatic Degradation Data

| Degradation Process | pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| Hydrolysis | 5 - 9 | 20 | Stable for 60 days | [2] |

| Aqueous Photolysis | Not Specified | Not Specified | 1.5 days | [1] |

Mobility

The mobility of Orbencarb in the environment, particularly its potential to leach into groundwater, is governed by its adsorption to soil particles. The high Log P value of 4.17 suggests a strong affinity for organic matter and thus limited mobility in soil.[1]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is indicated by its bioconcentration factor (BCF). A high Log P value, such as that of Orbencarb, suggests a potential for bioaccumulation in aquatic organisms. Specific BCF data from studies conducted according to OECD Guideline 305 would be necessary to definitively quantify this potential.

Transformation Products

The degradation of Orbencarb in the environment leads to the formation of several transformation products. The identification and quantification of these metabolites are essential for a complete environmental risk assessment.

Identified Metabolites in Soil and Plants:

Major metabolites identified in soil and cotton plants include:

-

Methyl 2-chlorobenzyl sulfone

-

Monodesethyl-orbencarb

-

2-chlorophenylmethanesulfonic acid

-

2-chlorobenzyl alcohol[4]

Minor metabolites include:

-

Methyl 2-chlorobenzyl sulfoxide

-

Didesethyl-orbencarb

-

Orbencarb sulfoxide

-

2-chlorobenzoic acid[4]

-

S-2-Chlorobenzyl N-ethyl-N-vinylthiocarbamate[5]

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of pesticides are outlined in the OECD Guidelines for the Testing of Chemicals. The following provides a general overview of the methodologies relevant to Orbencarb.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This guideline details the procedure for evaluating the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

-

Test System: Soil samples are treated with the test substance and incubated in the dark under controlled temperature and moisture. For anaerobic conditions, the soil is flooded after an initial aerobic phase.

-

Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

-

Data Generated: The study provides the degradation half-life (DT₅₀) and identifies the major degradation products.

References

Orbencarb: A Technical Evaluation of its Potential as an Endocrine Disruptor

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Orbencarb, a thiocarbamate herbicide, is used for the control of grasses and broadleaf weeds. While its primary mode of action in plants is the inhibition of lipid synthesis, concerns regarding its potential to act as an endocrine-disrupting chemical (EDC) in non-target organisms, including humans, have been raised, though specific experimental evidence remains limited. This technical guide provides a comprehensive overview of the current state of knowledge regarding orbencarb's potential endocrine-disrupting properties. Due to the scarcity of direct studies on orbencarb, this document also reviews the endocrine effects of structurally related thiocarbamate herbicides to infer potential mechanisms of action. Furthermore, detailed experimental protocols for key in vitro and in vivo assays, as recommended by the Organisation for Economic Co-operation and Development (OECD), are provided to guide future research and a robust evaluation of orbencarb's endocrine-disrupting potential.

Introduction to Orbencarb

Orbencarb (S-(2-chlorobenzyl) N,N-diethylthiocarbamate) is a selective herbicide absorbed through the roots and seeds, and translocated to the growth points of weeds[1]. Its primary mechanism of herbicidal action is the inhibition of lipid synthesis[1]. While effective in its agricultural application, the potential for off-target effects, including endocrine disruption, warrants a thorough investigation. Endocrine disruptors are exogenous substances that can interfere with any aspect of hormone action[2][3][4]. Many pesticides have been identified as EDCs, capable of causing adverse effects on development, reproduction, and metabolism[4]. Although orbencarb is suspected to be a potential endocrine disruptor, there is a notable lack of direct scientific studies to confirm or refute this claim.

Evidence of Orbencarb's Biological Activity

Direct evidence for orbencarb's endocrine-disrupting activity is sparse. However, a study on zebrafish (Danio rerio) embryos demonstrated that exposure to orbencarb can induce developmental toxicity, including lethality and organ malformations. The study also indicated that orbencarb can cause apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS), suggesting a potential for cellular stress and damage.

Potential Endocrine-Disrupting Mechanisms of Thiocarbamate Herbicides

Given the limited data on orbencarb, examining the endocrine-disrupting effects of other thiocarbamate herbicides can provide insights into potential mechanisms of action that may be relevant for orbencarb.

Reproductive Toxicity

Studies on other thiocarbamate herbicides have revealed effects on the reproductive system. For example, molinate (B1677398) has been shown to cause adverse effects on spermatogenesis and ovarian function in rodents, leading to decreased fertility[5]. Some thiocarbamates have been observed to affect sperm morphology[6]. These findings suggest that a potential area of investigation for orbencarb would be its effects on gonadal function and gamete health.

Thyroid Disruption

The thyroid hormone system is a known target for some pesticides[7]. For instance, the structurally related herbicide thiobencarb (B1683131) has been investigated for its effects on thyroid function. While a comprehensive toxicological review of thiobencarb did not highlight significant endocrine-disrupting effects, the potential for this class of herbicides to interfere with the thyroid axis cannot be dismissed without specific testing[8].

Proposed Experimental Strategy for Assessing Orbencarb's Endocrine Disrupting Potential

To comprehensively evaluate the endocrine-disrupting potential of orbencarb, a tiered testing strategy employing standardized and validated assays is recommended. The following sections detail the experimental protocols for key in vitro and in vivo assays.

In Vitro Screening Assays

This in vitro assay utilizes the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in the steroidogenic pathway. The assay is designed to screen for chemicals that affect the production of testosterone (B1683101) and 17β-estradiol[9][10][11].

Experimental Protocol:

-

Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a controlled environment (37°C, 5% CO2).

-

Exposure: Cells are seeded in multi-well plates and, after an acclimation period, exposed to a range of concentrations of orbencarb (typically from 1 nM to 1 mM) and positive and negative controls for 48 hours[12]. Forskolin is used as a positive control to induce steroidogenesis, while known inhibitors like prochloraz (B1679089) can also be included[12].

-

Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of testosterone and 17β-estradiol are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS)[9][12].

-

Cytotoxicity Assessment: A cell viability assay is performed concurrently to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Hormone concentrations are normalized to the solvent control, and dose-response curves are generated to determine the lowest observed effect concentration (LOEC) and the concentration causing a 50% effect (EC50).

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[H295R Cell Culture] --> B{Exposure to Orbencarb}; B --> C[48h Incubation]; C --> D[Hormone Quantification (ELISA/LC-MS)]; C --> E[Cytotoxicity Assay]; D --> F[Data Analysis]; E --> F; subgraph "Experimental Workflow" A; B; C; D; E; F; end } caption: H295R Steroidogenesis Assay Workflow.

This assay identifies chemicals that can bind to and activate the estrogen receptor (ER), mimicking the effects of endogenous estrogens. It utilizes a cell line stably transfected with the human ERα and a reporter gene (e.g., luciferase)[13][14][15][16][17].

Experimental Protocol:

-

Cell Culture: Stably transfected cells (e.g., HeLa-9903 or BG1Luc-4E2) are maintained in a specific medium. For the assay, cells are cultured in a medium free of estrogenic compounds.

-

Exposure: Cells are plated in multi-well plates and exposed to various concentrations of orbencarb, along with a reference estrogen (e.g., 17β-estradiol) as a positive control and a solvent control, for 20-24 hours[15].

-

Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer[16].

-

Data Analysis: The reporter gene activity is normalized to the solvent control, and a concentration-response curve is generated to determine the agonistic potential of orbencarb.

This assay is similar to the ER transactivation assay but is designed to detect chemicals that can act as agonists or antagonists of the androgen receptor (AR). It employs cell lines stably transfected with the human AR and a reporter gene[18][19][20][21][22].

Experimental Protocol:

-

Cell Culture: Stably transfected cell lines (e.g., AR-EcoScreen™, AR-CALUX®) are used[18][21].

-

Exposure (Agonist Mode): Cells are exposed to a range of orbencarb concentrations to assess its ability to activate the AR.

-

Exposure (Antagonist Mode): Cells are co-exposed to a fixed concentration of a reference androgen (e.g., testosterone or dihydrotestosterone) and varying concentrations of orbencarb to determine its potential to inhibit AR activation.

-

Reporter Gene Assay and Data Analysis: Similar to the ER transactivation assay, reporter gene activity is measured and analyzed to determine the androgenic or anti-androgenic potential of orbencarb.

In Vivo Screening Assays

This assay is designed to screen for substances that may interfere with the hypothalamo-pituitary-thyroid (HPT) axis. It uses tadpoles of species like Xenopus laevis and monitors the effects of chemical exposure on metamorphosis, a thyroid hormone-dependent process[23][24][25][26][27].

Experimental Protocol:

-

Test Organisms: Tadpoles at a specific developmental stage (Nieuwkoop and Faber stage 51) are used[24][26].

-

Exposure: Tadpoles are exposed to at least three concentrations of orbencarb and a control in a flow-through system for 21 days[23][24].

-

Endpoints: Key endpoints measured include developmental stage, hind limb length, and snout-to-vent length. Histopathology of the thyroid gland is also performed at the end of the exposure period[24][26].

-

Data Analysis: The developmental progress and morphological measurements are compared between the exposed and control groups to identify any acceleration or delay in metamorphosis, which would indicate an effect on the thyroid system.

This study provides information on the potential health hazards from repeated oral exposure to a chemical. While not specifically an endocrine disruptor assay, it includes the examination of endocrine-related endpoints[6][28][29][30][31].

Experimental Protocol:

-

Test Animals: Typically, young adult rats are used.

-

Administration: Orbencarb is administered daily by gavage or in the diet at three or more dose levels for 28 days[29].

-

Observations: Clinical signs of toxicity, body weight, and food consumption are monitored throughout the study.

-

Pathology: At the end of the study, a full necropsy is performed, and organs, including endocrine organs (thyroid, adrenal glands, gonads), are weighed and examined histopathologically. Blood samples are collected for hematology and clinical chemistry, which can include hormone level analysis.

-

Data Analysis: The data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL).

Quantitative Data Summary (Hypothetical)

As no direct quantitative data on the endocrine-disrupting effects of orbencarb are currently available in the public domain, the following tables are presented as templates for how such data should be structured once generated from the recommended experimental assays.

Table 1: In Vitro H295R Steroidogenesis Assay Results for Orbencarb

| Concentration (µM) | Testosterone (% of Control) | 17β-Estradiol (% of Control) | Cell Viability (%) |

| 0 (Control) | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| LOEC | |||

| EC50 |

Table 2: In Vitro Estrogen Receptor Transactivation Assay Results for Orbencarb

| Concentration (µM) | Luciferase Activity (Fold Induction) |

| 0 (Control) | 1.0 |

| 0.01 | |

| 0.1 | |

| 1 | |

| 10 | |

| PC10 | |

| EC50 | |

| PC10: Concentration causing 10% of the maximal response of the positive control (17β-estradiol). |

Table 3: In Vivo Amphibian Metamorphosis Assay with Orbencarb

| Concentration (mg/L) | Mean Developmental Stage (NF) | Mean Hind Limb Length (mm) | Thyroid Histopathology Findings |

| 0 (Control) | |||

| Low Dose | |||

| Mid Dose | |||

| High Dose |

Conclusion and Future Directions

The current body of scientific literature lacks direct evidence to definitively classify orbencarb as an endocrine disruptor. However, the developmental toxicity observed in zebrafish and the known reproductive and potential thyroid effects of other thiocarbamate herbicides provide a basis for concern and underscore the urgent need for further investigation.

This technical guide outlines a clear and robust experimental strategy, based on internationally recognized OECD guidelines, to systematically evaluate the potential of orbencarb to interfere with key endocrine pathways. The generation of quantitative data from these assays is critical for a comprehensive risk assessment and for informing regulatory decisions. Researchers and drug development professionals are encouraged to utilize the provided protocols to fill the existing data gap and ensure a thorough understanding of the potential human and environmental health impacts of orbencarb.

References

- 1. Orbencarb (Ref: B-3356) [sitem.herts.ac.uk]

- 2. Endocrine disruptors - ECHA [echa.europa.eu]

- 3. Endocrine Disruptors | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. oecd.org [oecd.org]

- 7. mamacoca.org [mamacoca.org]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. policycommons.net [policycommons.net]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 13. policycommons.net [policycommons.net]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. policycommons.net [policycommons.net]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. Concept Life Sciences | Assay Card | Androgen Receptor Assay Test No458 [conceptlifesciences.com]

- 22. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 23. OECD 231: The Amphibian Metamorphosis Assay | ibacon GmbH [ibacon.com]

- 24. julac-cuhk.primo.exlibrisgroup.com [julac-cuhk.primo.exlibrisgroup.com]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. OECD Guidelines for the Testing of Chemicals, Section 2 Test No. 231 ... - OECD - Google Books [books.google.com]

- 27. oecd.org [oecd.org]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 30. oecd.org [oecd.org]

- 31. ecetoc.org [ecetoc.org]

Embryotoxicity of Orbencarb in Zebrafish Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orbencarb, a thiocarbamate herbicide, has been identified as an embryotoxic agent in zebrafish (Danio rerio) models. This technical guide provides a comprehensive overview of the known effects of Orbencarb on zebrafish embryonic development. While specific quantitative toxicity data for Orbencarb remains limited in publicly available literature, this document synthesizes the existing mechanistic insights and provides comparative data from other carbamate (B1207046) herbicides to offer a broader toxicological context. The guide details experimental protocols for assessing embryotoxicity and visualizes the proposed signaling pathways and experimental workflows, adhering to the highest standards of scientific rigor and data presentation for research and development professionals.

Quantitative Toxicity Data

Table 1: Embryotoxicity of Carbamate Insecticides in Zebrafish (Danio rerio)

| Carbamate | Endpoint | Exposure Duration | LC50 (mg/L) | EC50 (mg/L) | Key Findings | Reference |

| Orbencarb | Various | - | Not Available | Not Available | Induces lethality, organ malformation, ROS generation, and inhibits vasculogenesis. | [1][2] |

| Bendiocarb | Mortality | 96 hpf | 32.52 | - | Induces developmental abnormalities. | [3] |

| Bendiocarb | Embryonic Deformities | 96 hpf | - | 2.30 | Tail malformations, reduced body length, yolk sac deformities. | [3] |

| Thiobencarb | Phenotypic Abnormalities | - | Not specified | < Lethal Dose | Induces apoptosis and cardiovascular toxicity through oxidative stress and inflammation. | [4] |

hpf: hours post-fertilization

Known Mechanisms of Orbencarb Embryotoxicity

Current research indicates that Orbencarb's embryotoxicity in zebrafish is mediated through at least two primary mechanisms: the generation of Reactive Oxygen Species (ROS) and the disruption of vasculogenesis.[1][2]

Induction of Reactive Oxygen Species (ROS)

Orbencarb exposure has been shown to induce the generation of ROS in zebrafish embryos.[1][2] Elevated ROS levels can lead to oxidative stress, a condition that damages cellular components such as DNA, proteins, and lipids, ultimately resulting in cellular dysfunction and apoptosis (programmed cell death). This oxidative stress is a likely contributor to the observed lethality and organ malformations.

Disruption of Vasculogenesis

A critical finding is that Orbencarb hampers vasculogenesis, the de novo formation of blood vessels, in zebrafish embryos.[1][2] This is achieved by inhibiting the mRNA expression of key vascular endothelial growth factor (VEGF) signaling pathway genes, including flt1, flt4, kdr, and vegfc.[1] The proper formation of a vascular network is essential for transporting oxygen and nutrients to developing tissues; its disruption can lead to severe developmental defects and mortality.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the embryotoxicity of Orbencarb in zebrafish.

Zebrafish Embryo Toxicity Test (FET) - Modified OECD 236

This protocol is adapted from the OECD Guideline 236 for fish embryo acute toxicity testing and is suitable for determining the lethal and sublethal effects of Orbencarb.

-

Animal Husbandry: Adult zebrafish are maintained in a recirculating system with a 14:10 hour light:dark cycle at 28±1°C. Fish are fed a standard diet twice daily.

-

Embryo Collection: Embryos are obtained from natural spawning of healthy adult zebrafish. Fertilized eggs are collected within 30 minutes of spawning and rinsed with embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4).

-

Exposure Protocol:

-

Healthy, fertilized embryos at the 2-4 cell stage are selected and distributed into 24-well plates, with one embryo per well containing 2 mL of embryo medium.

-

Orbencarb is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of test concentrations are prepared by diluting the stock solution in embryo medium. The final solvent concentration should be consistent across all groups, including a solvent control group, and should not exceed 0.1%.

-

Embryos are exposed to a range of Orbencarb concentrations and a control group (embryo medium only) and a solvent control group. A minimum of 20 embryos per concentration level is recommended.

-

The plates are incubated at 28±1°C with a 14:10 hour light:dark cycle for up to 96 hours post-fertilization (hpf).

-

-

Endpoint Assessment:

-

Mortality: Assessed daily based on the observation of coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

-

Developmental Malformations: At specific time points (e.g., 24, 48, 72, 96 hpf), embryos are examined under a stereomicroscope for morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.

-

Hatching Rate: The number of hatched embryos is recorded daily.

-

Heart Rate: The heart rate (beats per minute) is measured at designated time points by visual counting under a microscope.

-

-

Data Analysis: LC50 and EC50 values with 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis). Data on malformations, hatching rate, and heart rate are analyzed using ANOVA followed by a suitable post-hoc test.

In Vivo Reactive Oxygen Species (ROS) Detection

This protocol utilizes a fluorescent probe to detect the presence of ROS in living zebrafish embryos.

-

Embryo Exposure: Zebrafish embryos are exposed to sublethal concentrations of Orbencarb as described in the FET protocol.

-

Staining:

-

At the desired time point (e.g., 72 hpf), embryos are transferred to a fresh 24-well plate.

-

The exposure medium is replaced with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) in embryo medium. H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS. A typical working concentration is 10 µM.

-

Embryos are incubated in the H2DCFDA solution for a specified period (e.g., 30-60 minutes) in the dark at 28°C.

-

-

Imaging and Quantification:

-

After incubation, embryos are washed several times with fresh embryo medium to remove excess dye.

-

Embryos are anesthetized with tricaine (B183219) methanesulfonate (B1217627) (MS-222) and mounted on a depression slide.

-

Fluorescence is visualized using a fluorescence microscope with appropriate filters (e.g., excitation at 488 nm and emission at 525 nm).

-

The fluorescence intensity of individual embryos is quantified using image analysis software (e.g., ImageJ).

-

-

Data Analysis: The mean fluorescence intensity of the Orbencarb-treated groups is compared to the control group using a t-test or ANOVA.

Assessment of Vasculogenesis

This protocol uses transgenic zebrafish lines with fluorescently labeled endothelial cells to visualize the developing vasculature.

-

Zebrafish Line: A transgenic line such as Tg(fli1a:EGFP)y1, which expresses enhanced green fluorescent protein (EGFP) in all endothelial cells, is used.

-

Embryo Exposure: Tg(fli1a:EGFP)y1 embryos are exposed to sublethal concentrations of Orbencarb as described in the FET protocol.

-

Imaging:

-

At various developmental stages (e.g., 24, 48, 72 hpf), embryos are anesthetized and mounted for fluorescence microscopy.

-

The development of key blood vessels, such as the dorsal aorta (DA), posterior cardinal vein (PCV), and intersegmental vessels (ISVs), is observed and documented.

-

-

Endpoint Analysis:

-

Qualitative Assessment: Any abnormalities in the vascular patterning, such as truncated or absent ISVs, or defects in the formation of the DA and PCV, are recorded.

-

Quantitative Assessment: The length and number of ISVs can be quantified using image analysis software.

-

-

Gene Expression Analysis (qRT-PCR):

-

Total RNA is extracted from pools of control and Orbencarb-treated embryos at a specific time point.

-

cDNA is synthesized from the RNA.

-

Quantitative real-time PCR is performed using primers specific for vasculogenesis-related genes (flt1, flt4, kdr, vegfc) and a suitable housekeeping gene for normalization.

-

The relative expression levels of the target genes are calculated using the ΔΔCt method.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of Orbencarb toxicity and a general experimental workflow.

Caption: Proposed mechanism of Orbencarb embryotoxicity in zebrafish.

Caption: General workflow for assessing Orbencarb embryotoxicity.

Conclusion and Future Directions

The available evidence strongly suggests that Orbencarb is a developmental toxicant in zebrafish embryos, primarily acting through the induction of oxidative stress and the disruption of vasculogenesis. However, a significant data gap exists concerning the quantitative aspects of its toxicity, such as the precise lethal and effective concentrations.

For a comprehensive risk assessment and to better understand its environmental impact, future research should prioritize the following:

-

Dose-Response Studies: Conducting rigorous dose-response studies to determine the LC50 and EC50 values for various developmental endpoints.

-

In-depth Mechanistic Studies: Further elucidating the molecular pathways affected by Orbencarb, including a more detailed investigation of the oxidative stress response and the specific downstream effects of vasculogenesis inhibition.

-

Comparative Toxicity: Performing direct comparative studies with other thiocarbamate herbicides to understand the relative toxicity of Orbencarb.

This technical guide serves as a foundational resource for researchers initiating studies on the embryotoxicity of Orbencarb. The provided protocols and mechanistic insights offer a solid framework for designing and executing experiments that will fill the current knowledge gaps and contribute to a more complete understanding of this compound's toxicological profile.

References

- 1. Orbencarb induces lethality and organ malformation in zebrafish embryos during development. | Sigma-Aldrich [sigmaaldrich.com]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. mdpi.com [mdpi.com]

- 4. Thiobencarb induces phenotypic abnormalities, apoptosis, and cardiovascular toxicity in zebrafish embryos through oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Toxicity of Orbencarb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orbencarb, a thiocarbamate herbicide, is subject to scrutiny regarding its potential cellular toxicity. This technical guide provides an in-depth investigation into the cellular effects of Orbencarb and related thiocarbamate compounds. Due to the limited availability of public data specifically on Orbencarb's in vitro cytotoxicity, this document synthesizes findings from studies on the closely related thiocarbamate herbicides, Thiobencarb and Bendiocarb, to provide a comprehensive overview of the potential toxicological profile of Orbencarb. This guide details the mechanisms of action, including the induction of oxidative stress and apoptosis, and presents quantitative toxicological data. Furthermore, it provides detailed experimental protocols for key cytotoxicity assays and visualizes the implicated signaling pathways, offering a valuable resource for researchers in toxicology and drug development.

Introduction

Orbencarb is a selective herbicide used for the control of weeds in various agricultural settings.[1] As with many agrochemicals, understanding its potential impact on non-target organisms at the cellular level is of paramount importance for risk assessment and the development of safer alternatives. The thiocarbamate class of herbicides is known to exhibit a range of biological effects, and this guide aims to provide a detailed technical overview of the cellular toxicity associated with this class, with a specific focus on Orbencarb and its analogs.

Quantitative Cytotoxicity Data

Quantitative assessment of cytotoxicity is crucial for comparing the potency of toxic compounds. Due to the scarcity of publicly available IC50 values for Orbencarb in mammalian cell lines, this section presents data from studies on the related carbamate (B1207046) herbicides, Thiobencarb and Bendiocarb. These values provide an estimate of the concentration range at which cytotoxic effects may be observed.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Thiobencarb | Cultured Rat Hepatocytes | Not Specified | EC50 | 0.69 mM | [2] |

| Bendiocarb | MDA-MB-231 (Human Breast Cancer) | XTT Assay | LD50 | 45 µg/mL | [3] |

| Bendiocarb | L929 (Mouse Fibroblast) | MTT Assay | LC50 | 90 µg/mL | [4] |

Note: EC50 (Half maximal effective concentration) and LC50 (Lethal concentration, 50%) are measures of the concentration of a substance that causes a defined effect in 50% of the test population. LD50 (Lethal dose, 50%) in this in vitro context refers to the concentration causing 50% cell death.

Core Mechanisms of Cellular Toxicity

The cellular toxicity of thiocarbamate herbicides like Orbencarb is believed to be multifactorial, primarily involving the induction of oxidative stress and the activation of apoptotic pathways.

Oxidative Stress

Exposure to thiocarbamates has been shown to induce the generation of reactive oxygen species (ROS), leading to a state of oxidative stress within the cell.[5][6] This imbalance between the production of ROS and the cell's antioxidant defense mechanisms can lead to damage of cellular components, including lipids, proteins, and DNA.

Apoptosis

Several studies on carbamates have demonstrated their ability to induce programmed cell death, or apoptosis.[5] This is a tightly regulated process that involves the activation of a cascade of enzymes known as caspases, leading to characteristic morphological and biochemical changes in the cell, ultimately resulting in its controlled demise.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular toxicity of Orbencarb and related compounds. These protocols are based on established techniques and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Orbencarb stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of Orbencarb. Include a vehicle control (solvent only) and a negative control (medium only).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Orbencarb stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Orbencarb for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7]

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Mammalian cell line of interest

-

Black, clear-bottom 96-well plates

-

Orbencarb stock solution

-

DCFH-DA probe

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

-

Probe Loading: Load the cells with DCFH-DA in HBSS.

-

Compound Exposure: Treat the cells with Orbencarb. Include a positive control (e.g., H₂O₂).

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time. An increase in fluorescence indicates an increase in intracellular ROS.[7]

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Mammalian cell line of interest

-

Microscope slides

-

Low melting point agarose (B213101) (LMA)

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Treat cells with Orbencarb, harvest, and resuspend in PBS.

-

Slide Preparation: Mix the cell suspension with LMA and layer onto a pre-coated slide.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.

-

DNA Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to separate the fragmented DNA from the nucleus.

-

Staining and Visualization: Stain the DNA and visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[4]

Signaling Pathways and Visualizations

The cellular toxicity of thiocarbamates is mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key events in carbamate-induced cytotoxicity.

Conclusion

While direct and extensive data on the cellular toxicity of Orbencarb in mammalian systems remains limited in the public domain, the available information on related thiocarbamate compounds, Thiobencarb and Bendiocarb, provides a strong foundation for inferring its potential toxicological profile. The primary mechanisms of toxicity appear to be the induction of oxidative stress and the initiation of apoptosis. The experimental protocols and conceptual signaling pathways presented in this guide offer a robust framework for researchers to further investigate the cellular effects of Orbencarb and other agrochemicals. Continued research is essential to fully characterize the toxicological properties of Orbencarb and to ensure its safe use in agricultural applications.

References

- 1. Orbencarb (Ref: B-3356) [sitem.herts.ac.uk]

- 2. Comparative cytotoxicity of the aqueous chlorination products of thiobencarb, a thiocarbamate herbicide, in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. arcjournals.org [arcjournals.org]

- 5. Thiobencarb induces phenotypic abnormalities, apoptosis, and cardiovascular toxicity in zebrafish embryos through oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Orbencarb's Impact on Soil Microbial Communities: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Orbencarb, a selective thiocarbamate herbicide, is utilized for weed control in various agricultural settings. Upon application, it interacts with the complex soil ecosystem, influencing the structure and function of microbial communities. This technical guide provides a comprehensive overview of the current understanding of orbencarb's impact on soil microbiology, drawing upon data from the closely related and extensively studied thiocarbamate herbicide, thiobencarb (B1683131), as a proxy. The guide details the dissipation and degradation of orbencarb in soil, its quantitative effects on microbial biomass and enzyme activities, and the methodologies employed to assess these impacts. Furthermore, it visualizes key microbial degradation pathways and experimental workflows to provide a clear and in-depth understanding for research and development professionals.

Orbencarb Dissipation and Degradation in Soil

The persistence of orbencarb in soil is a critical factor influencing its long-term impact on microbial communities. Its dissipation is primarily governed by microbial degradation, with the half-life varying depending on soil properties.

Half-Life in Soil